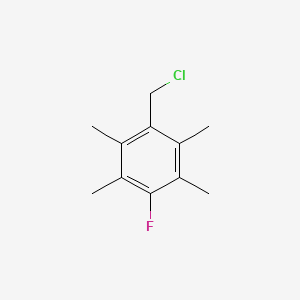
1-(Chloromethyl)-4-fluoro-2,3,5,6-tetramethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-4-fluoro-2,3,5,6-tetramethylbenzene is an organic compound with the molecular formula C10H13ClF This compound is characterized by a benzene ring substituted with a chloromethyl group and a fluorine atom, along with four methyl groups
Preparation Methods
The synthesis of 1-(Chloromethyl)-4-fluoro-2,3,5,6-tetramethylbenzene typically involves the chloromethylation of 4-fluoro-2,3,5,6-tetramethylbenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-(Chloromethyl)-4-fluoro-2,3,5,6-tetramethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Chloromethyl)-4-fluoro-2,3,5,6-tetramethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-fluoro-2,3,5,6-tetramethylbenzene involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorine atom can influence the compound’s reactivity and stability by altering the electron density on the benzene ring .
Comparison with Similar Compounds
Similar compounds to 1-(Chloromethyl)-4-fluoro-2,3,5,6-tetramethylbenzene include:
- 1-(Chloromethyl)-4-fluorobenzene
- 1-(Chloromethyl)-2,3,5,6-tetramethylbenzene
- 1-(Chloromethyl)-4-methylbenzene
These compounds share structural similarities but differ in the number and position of substituents on the benzene ring. The presence of the fluorine atom in this compound makes it unique, as it can significantly affect the compound’s chemical properties and reactivity .
Properties
CAS No. |
53987-88-5 |
|---|---|
Molecular Formula |
C11H14ClF |
Molecular Weight |
200.68 g/mol |
IUPAC Name |
1-(chloromethyl)-4-fluoro-2,3,5,6-tetramethylbenzene |
InChI |
InChI=1S/C11H14ClF/c1-6-8(3)11(13)9(4)7(2)10(6)5-12/h5H2,1-4H3 |
InChI Key |
IEDYYCPSESBNIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1CCl)C)C)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















